(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Overview
Description
. This compound is part of the kaurane family of diterpenes, which are known for their diverse biological activities and complex molecular structures.
Mechanism of Action
Target of Action
Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, is a diterpenoid compound . It has been evaluated for its cytostatic and cytotoxic activity against human cancer cell lines . .
Mode of Action
It has been suggested that it exerts its effects through interactions with cellular targets that lead to cytostatic and cytotoxic effects
Biochemical Pathways
Given its cytostatic and cytotoxic activity, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
Kaura-9(11),16-dien-18-oic acid has been shown to have cytostatic and cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest and/or cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
Kaura-9(11),16-dien-18-oic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions can lead to the formation of hydroxylated derivatives, which may have different biological activities compared to the parent compound .
Cellular Effects
Kaura-9(11),16-dien-18-oic acid exerts various effects on different types of cells and cellular processes. In plant cells, this compound can influence cell growth and differentiation by modulating the activity of key signaling pathways. For example, Kaura-9(11),16-dien-18-oic acid has been shown to affect the expression of genes involved in cell division and differentiation, leading to changes in cell morphology and function .
In animal cells, Kaura-9(11),16-dien-18-oic acid can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Kaura-9(11),16-dien-18-oic acid involves several key processes. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways .
Additionally, Kaura-9(11),16-dien-18-oic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The binding interactions and enzyme inhibition or activation by Kaura-9(11),16-dien-18-oic acid are crucial for its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kaura-9(11),16-dien-18-oic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products of Kaura-9(11),16-dien-18-oic acid may exhibit different biological activities compared to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid typically involves the isolation of the compound from natural sources, followed by purification processes . One common method includes the extraction from Montanoa tomentosa, where the compound is isolated using organic solvents and then purified through crystallization . Additionally, synthetic routes have been developed, such as the epoxidation and rearrangement of kaura-9(11),16-dien-19-oate .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as hydroxy and keto derivatives.
Reduction: Reduction reactions can modify the double bonds and functional groups within the molecule.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of new compounds with altered biological activities.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are used for epoxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) and acetyl hypobromite.
Major Products
The major products formed from these reactions include various hydroxy, keto, and halogenated derivatives, which can exhibit different biological activities .
Scientific Research Applications
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[112101,10
Comparison with Similar Compounds
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid is unique among kaurane diterpenes due to its specific structure and biological activities. Similar compounds include:
Kaura-9(11),16-dien-19-oic acid: Another diterpenoid with similar structural features but different biological activities.
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A related compound with hydroxyl and carboxyl functional groups, exhibiting distinct pharmacological properties.
Properties
IUPAC Name |
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPNPHMQGDUBW-MZWQVCBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944986 | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-67-6 | |
Record name | Grandiflorenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources and potential applications of Kaura-9(11),16-dien-18-oic acid?
A1: Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, has been identified in the extractives of various plant materials. One study analyzed the pyrolytic behavior of bagasse multifunctional materials and found Kaura-9(11),16-dien-18-oic acid as one of the main constituents []. Another study identified it as an active ingredient in Aspilia latissima, a plant used in traditional medicine []. This suggests potential applications in biomaterial development and medicine. Additionally, the compound was found in the autumn leaves of Santalum album alongside other potentially valuable compounds, hinting at possible uses in cosmetics or as a bioenergy source [].
Q2: Is there any research on the antimicrobial properties of Kaura-9(11),16-dien-18-oic acid?
A2: Yes, research suggests that Kaura-9(11),16-dien-18-oic acid exhibits antimicrobial activity. A study investigating Aspilia latissima found that the plant exhibited activity against a range of microorganisms including Staphylococcus aureus, Candida albicans, and Escherichia coli []. Specifically, the chloroform fraction of the plant's roots, which contained Kaura-9(11),16-dien-18-oic acid, showed potent activity against S. aureus []. This highlights its potential for development into novel antimicrobial agents.
Q3: What is known about the structural characteristics of Kaura-9(11),16-dien-18-oic acid?
A3: Kaura-9(11),16-dien-18-oic acid (C20H28O2) crystallizes in the P21 space group with specific lattice parameters []. The crystal structure reveals two independent molecules per unit cell forming a dimer through strong hydrogen bonding involving the carboxylic acid groups []. This dimer formation, with an overall anti-conformation, contributes to the compound's solid-state packing and could influence its physicochemical properties.
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